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Compound of Interest

Compound Name: 3-(ethylamino)-1-Propanol
CAS No.: 42055-16-3
Cat. No.: B3136631
Get Quote
. J

Compound: 3-(ethylamino)-1-propanol CAS: 42055-16-3 Formula:
MW: 103.16 g/mol Synonyms: N-Ethyl-3-aminopropanol; 3-Ethylamino-1-propanol.[1][2][3][4]

Executive Summary & Chemical Profile

3-(ethylamino)-1-propanol is a bifunctional building block containing a secondary amine and a
primary alcohol separated by a flexible three-carbon (propyl) linker.[1] This specific geometry
makes it a critical reagent in three domains:

» Pharmaceutical Synthesis: As a precursor for N-ethyl-aminopropy! side chains found in
antimalarials and psychotropics.

o Surface Chemistry: As a curing agent or chain extender in epoxy resin formulations, where
the hydroxyl group provides catalytic acceleration.

e Carbon Capture: As a sterically hindered alkanolamine capable of high-capacity reversible

absorption.
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Physical Properties Table

Property

Value

Note

Physical State

Colorless to pale yellow liquid

Hygroscopic; absorbs

moisture/CO2 from air.[5]

Estimate based on homologs;

Density ~0.92 g/mL (25°C) ]
verify batch CoA.[5]
N ) Decomposes near BP; Distill
Boiling Point ~180-190°C (Atm)
under reduced pressure.[5]
N Miscible in Water, Ethanol, Highly polar due to H-bonding.
Solubility
DCM [1][5]
) Basic; forms stable salts with
pKa ~10.0 (Amine)

mineral acids.[5]

Material Safety & Handling (Critical)

Hazard Class: Corrosive (Skin/Eye Damage).[1]

o Storage: Store under inert atmosphere (Argon/Nitrogen). The secondary amine reacts with

atmospheric

to form carbamates, altering stoichiometry over time.[1]

» Incompatibility: Avoid acid chlorides and anhydrides unless reaction is intended. Violent

reaction with strong oxidizers.

Module A: Synthetic Utility — Chlorination Protocol

Objective: Convert the hydroxyl group to a chloride leaving group while preserving the amine.

Context: The direct alkylation of drug scaffolds using the alcohol is difficult. Converting it to 3-

chloro-N-ethylpropan-1-amine hydrochloride creates a potent electrophile.[1] Challenge: Free

amino-alkyl chlorides are unstable; they self-cyclize to form azetidinium ions.[1] The product

must be isolated and stored as the Hydrochloride (HCI) salt.[1]
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Protocol: Synthesis of 3-chloro-N-ethylpropan-1-amine
HCI

Reagents:
e 3-(ethylamino)-1-propanol (1.0 eq)[1][3][6]
e Thionyl Chloride (

) (1.2 eq)[1]

e Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a
reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize

and
gas.

e Solvation: Dissolve 3-(ethylamino)-1-propanol in DCM (approx. 5 mL per gram of amine)
under Nitrogen flow.

 Acidification (In-situ): Cool the solution to 0°C (Ice bath).
e Addition: Add

dropwise over 30 minutes.

o Mechanistic Insight: The first equivalent of HCI generated protonates the amine, protecting
it from reacting with the electrophilic sulfur.[1] The second equivalent converts the alcohol
to the alkyl chlorosulfite.[1]

e Reaction: Once addition is complete, remove the ice bath. Heat to Reflux (40°C) for 2—4
hours.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b3136631/docs?utm_src=pdf-body#application-note-experimental-utilization-of-3-ethylamino-1-propanol
http://orgsyn.org/demo.aspx?prep=v98p0374
https://www.3wpharm.com/product/45750.html
https://pubchemlite.lcsb.uni.lu/e/compound/199512
http://orgsyn.org/demo.aspx?prep=v98p0374
http://orgsyn.org/demo.aspx?prep=v98p0374
https://www.benchchem.com/product/b3136631/docs?utm_src=pdf-body#application-note-experimental-utilization-of-3-ethylamino-1-propanol
http://orgsyn.org/demo.aspx?prep=v98p0374
http://orgsyn.org/demo.aspx?prep=v98p0374
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3136631?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Endpoint: Monitor by TLC (stain with Ninhydrin) or disappearance of the alcohol peak in
IR.[1]

e Isolation:
o Cool to room temperature.[3]
o Concentrate the mixture under reduced pressure (Rotary Evaporator).

o Precipitation: The residue is often a viscous oil. Triturate with cold Diethyl Ether or Hexane
to induce crystallization of the HCI salt.

o Filter and dry under vacuum.
Validation:

e 1H NMR (

): Look for the downfield shift of the
adjacent to the functional group.[1] The
(approx.[1][7] 3.6 ppm) shifts to

(approx.[1] 3.8-4.0 ppm).

Module B: Surface Chemistry — Epoxy Curing

Objective: Utilize 3-(ethylamino)-1-propanol as a reactive modifier in epoxy networks.
Mechanism: The secondary amine opens the epoxide ring (chain extension), while the primary
hydroxyl group accelerates the etherification reaction, reducing cure temperature.[1]

Workflow Diagram (DOT)
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Figure 1: Mechanism of epoxy curing utilizing the bifunctional nature of the reagent.[1]

Protocol: Latent Hardener Screening[5]

» Stoichiometry: Calculate the Amine Hydrogen Equivalent Weight (AHEW). For 3-
(ethylamino)-1-propanol, there is 1 active hydrogen (the NH).[1]

o .[3]
e Mixing: Mix stoichiometric amounts of resin (e.g., DGEBA, EEW=190) and amine.
o Ratio: 190g Resin : 103g Amine (approx 2:1 by weight).[1]

o DSC Analysis: Perform Differential Scanning Calorimetry (DSC) from 25°C to 250°C at
10°C/min.

o Observation: Look for the exotherm onset.[8] The presence of the free -OH group typically
lowers the onset temperature compared to non-hydroxylated amines (like diethylamine).[1]

Module C: Industrial Application — CO2 Capture

Objective: Evaluate
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absorption capacity. Rationale: Secondary alkanolamines form carbamates with

. The ethyl group provides steric hindrance, potentially lowering the stability of the carbamate
and reducing the energy required for regeneration (stripping) compared to MEA
(Monoethanolamine).[1]

Protocol: Gravimetric Saturation Test

Preparation: Prepare a 30 wt% aqueous solution of 3-(ethylamino)-1-propanol.

Apparatus: Use a shielded glass bubbler containing 50g of the solution, immersed in a water
bath at 40°C (absorption temp).

Gas Flow: Introduce a gas stream of 15%

/ 85%
(simulated flue gas) at 200 mL/min.

Measurement: Weigh the bubbler every 15 minutes.
Calculation:

[1]

o Target: An efficient solvent should reach

. (Theoretical max for stable carbamate is 0.5; steric hindrance can push this toward 1.0
via bicarbonate formation).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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